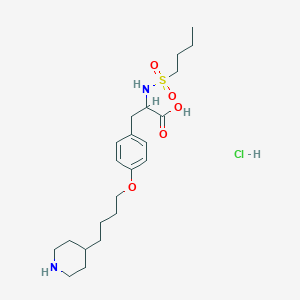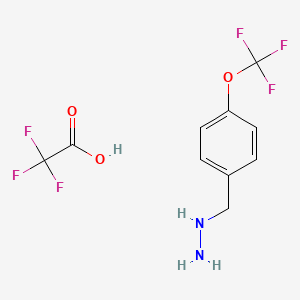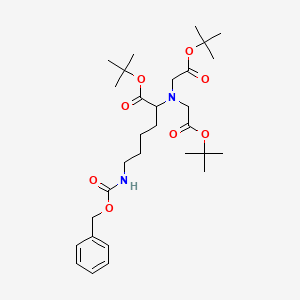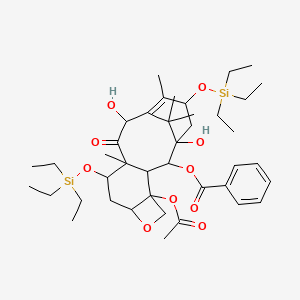![molecular formula C21H29BrN2O2 B12287967 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1255948-73-2](/img/structure/B12287967.png)
3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-Bromo-3-(éthoxymethyl)phényl]méthyl]-2-butyl-1,3-diazaspiro[4.4]non-1-én-4-one est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Sa structure unique, comprenant un noyau spirocyclique et plusieurs groupes fonctionnels, en fait un sujet intéressant pour la recherche en chimie, biologie et science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[[4-Bromo-3-(éthoxymethyl)phényl]méthyl]-2-butyl-1,3-diazaspiro[4.4]non-1-én-4-one implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés incluent :
Formation du noyau spirocyclique : Ceci peut être réalisé par une réaction de cyclisation impliquant un précurseur approprié.
Introduction des groupes bromo et éthoxymethyl : Ces groupes fonctionnels sont introduits par des réactions de substitution utilisant des réactifs appropriés.
Assemblage final : Le produit final est obtenu en couplant les composés intermédiaires dans des conditions de réaction spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de l'automatisation pour garantir une qualité constante et une évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
3-[[4-Bromo-3-(éthoxymethyl)phényl]méthyl]-2-butyl-1,3-diazaspiro[4.4]non-1-én-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe bromo peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogènes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
3-[[4-Bromo-3-(éthoxymethyl)phényl]méthyl]-2-butyl-1,3-diazaspiro[4
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 3-[[4-Bromo-3-(éthoxymethyl)phényl]méthyl]-2-butyl-1,3-diazaspiro[4.4]non-1-én-4-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation des voies biologiques. Le mécanisme exact dépendrait de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromo-3-(trifluorométhyl)aniline : Un autre composé aromatique bromé avec différents groupes fonctionnels.
Halure de méthylammonium plomb : Un composé avec une structure de base différente mais une substitution halogénée similaire.
Unicité
3-[[4-Bromo-3-(éthoxymethyl)phényl]méthyl]-2-butyl-1,3-diazaspiro[44]non-1-én-4-one est unique en raison de son noyau spirocyclique et de la combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
1255948-73-2 |
|---|---|
Formule moléculaire |
C21H29BrN2O2 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
3-[[4-bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C21H29BrN2O2/c1-3-5-8-19-23-21(11-6-7-12-21)20(25)24(19)14-16-9-10-18(22)17(13-16)15-26-4-2/h9-10,13H,3-8,11-12,14-15H2,1-2H3 |
Clé InChI |
RFGZLGQROLIHTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)Br)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)




![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)




